ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the molecular formula C8H11IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the iodination of a pyrazole derivative followed by esterification. One common method involves the reaction of 4-iodopyrazole with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction: Products depend on the specific reaction but may include alcohols, ketones, or other functionalized pyrazoles.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and ester group can play crucial roles in binding to target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can be compared with other pyrazole derivatives, such as:
4-Iodopyrazole: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and biological activity.
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1022151-49-0 |
---|---|
Molecular Formula |
C9H13IN2O2 |
Molecular Weight |
308.1 |
Purity |
95 |
Origin of Product |
United States |
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